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Compound of Interest

Compound Name: (2R)-2-phenylbutan-2-ol

Cat. No.: B15391634 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for the chiral

tertiary alcohol, (2R)-2-phenylbutan-2-ol. The information is tailored for researchers,

scientists, and professionals in drug development, offering a detailed examination of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation
The following tables summarize the quantitative spectroscopic data for 2-phenylbutan-2-ol.

Note that while the stereochemistry at the chiral center does not significantly affect the

chemical shifts in standard ¹H and ¹³C NMR, nor the IR and MS fragmentation patterns,

specialized chiral NMR techniques would be required to distinguish between the (R) and (S)

enantiomers. The data presented is for the racemic mixture or is predicted based on the

compound's structure.

Table 1: ¹H NMR Spectroscopic Data for 2-phenylbutan-
2-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20-7.45 Multiplet 5H
Aromatic protons

(C₆H₅)

~1.80 Quartet 2H
Methylene protons (-

CH₂)

~1.50 Singlet 3H
Methyl protons (-CH₃,

adjacent to OH)

~2.0 (variable) Broad Singlet 1H Hydroxyl proton (-OH)

~0.75 Triplet 3H
Methyl protons (-CH₃

of ethyl group)

Table 2: ¹³C NMR Spectroscopic Data for 2-phenylbutan-
2-ol

Chemical Shift (δ) ppm Assignment

~145 Quaternary aromatic carbon (C-ipso)

~128 Aromatic methine carbons (C-ortho, C-meta)

~126 Aromatic methine carbon (C-para)

~75 Quaternary aliphatic carbon (C-OH)

~35 Methylene carbon (-CH₂)

~25 Methyl carbon (-CH₃, adjacent to OH)

~8 Methyl carbon (-CH₃ of ethyl group)

Table 3: IR Spectroscopic Data for 2-phenylbutan-2-ol
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~3080, 3060, 3020 Medium C-H stretch (aromatic)

~2970, 2930, 2870 Strong C-H stretch (aliphatic)

~1600, 1490, 1445 Medium to Weak C=C stretch (aromatic ring)

~1375 Medium C-H bend (methyl)

~1150 Strong C-O stretch (tertiary alcohol)

~760, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Table 4: Mass Spectrometry Data for 2-phenylbutan-2-ol
m/z Relative Intensity Plausible Fragment

150 Low [M]⁺ (Molecular Ion)

121 High [M - C₂H₅]⁺

43 Base Peak [C₃H₇]⁺ or [CH₃CO]⁺

57 High [C₄H₉]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of (2R)-2-phenylbutan-2-ol is
dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in

a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer, for instance, a Bruker Avance III HD 400 MHz or similar instrument.
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¹H NMR Acquisition: The ¹H NMR spectrum is recorded at room temperature with a sufficient

number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used,

with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-3 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width of about 220 ppm is used, and a significantly larger number of scans is

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction,

baseline correction, and referencing to the internal standard. Integration of the peaks in the

¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: As 2-phenylbutan-2-ol is a liquid at room temperature, a neat spectrum

can be obtained. A single drop of the neat liquid is placed between two polished sodium

chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample

directly onto the ATR crystal.[1][2]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer

Spectrum Two or a Bruker ALPHA II, is used for analysis.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is recorded first. Subsequently, the sample is placed in the instrument, and the sample

spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a

range of 4000 to 400 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount

of (2R)-2-phenylbutan-2-ol in a volatile organic solvent like methanol or acetonitrile to a

concentration of approximately 1 mg/mL.[3] This solution is then further diluted to the low

µg/mL or ng/mL range.[3]

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and introduction of the sample, is used. An electron ionization (EI) source is

commonly employed for small molecules.

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated

from the solvent and any impurities. The separated compound then enters the mass

spectrometer's ion source. In EI, the molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation. The resulting positively

charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Data Processing: The detector records the abundance of each fragment at its specific m/z

value, generating a mass spectrum which is a plot of relative intensity versus m/z. The

software identifies the molecular ion peak (if present) and the major fragment peaks.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like (2R)-2-phenylbutan-2-ol.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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